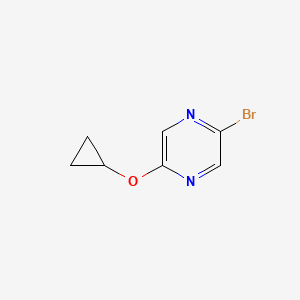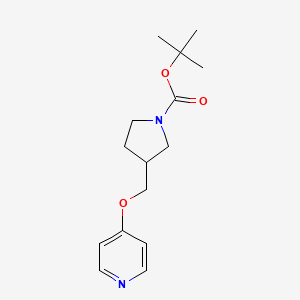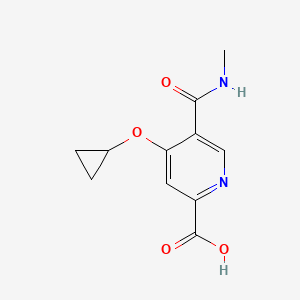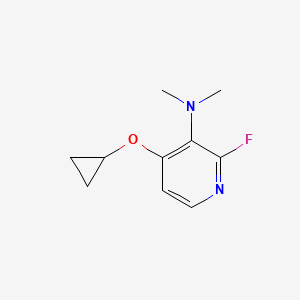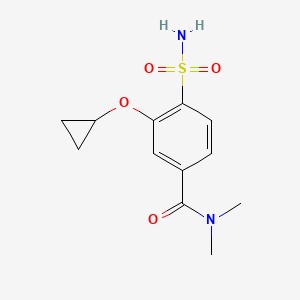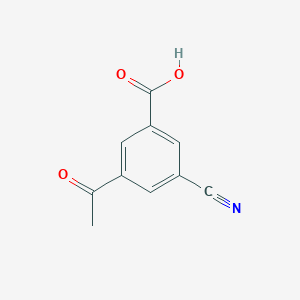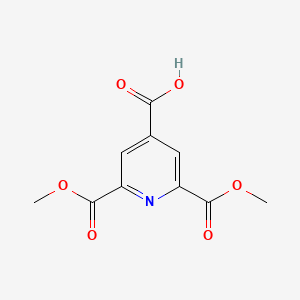
2,6-Bis(methoxycarbonyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of isonicotinic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Bis(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of plant immunity, the compound acts as an elicitor, mimicking pathogen attack and triggering the plant’s systemic acquired resistance (SAR) pathways . This leads to the activation of defense genes and the production of antimicrobial compounds, enhancing the plant’s resistance to infections.
Comparaison Avec Des Composés Similaires
Isonicotinic acid: A simpler derivative with a single carboxylic acid group.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions, known for its use as a plant immunity inducer.
Nicotinic acid:
Uniqueness: 2,6-Bis(methoxycarbonyl)isonicotinic acid is unique due to its dual methoxycarbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and plant biology.
Propriétés
Formule moléculaire |
C10H9NO6 |
|---|---|
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
2,6-bis(methoxycarbonyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO6/c1-16-9(14)6-3-5(8(12)13)4-7(11-6)10(15)17-2/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
IDMJGOLVRVFGTL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



